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Compound of Interest

2-Chloro-4-methyl-6-
Compound Name:
phenylpyrimidine

cat. No.: B1580781

An In-Depth Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine

Introduction

2-Chloro-4-methyl-6-phenylpyrimidine is a substituted pyrimidine that serves as a versatile
heterocyclic building block in synthetic organic chemistry. Its trifunctional nature, featuring a
reactive chlorine atom, a methyl group, and a phenyl group on the pyrimidine core, makes it a
valuable intermediate for the synthesis of a diverse range of more complex molecules. The
pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active
compounds and approved pharmaceuticals. This guide provides a comprehensive overview of
the chemical identity, molecular structure, synthesis, reactivity, and applications of 2-Chloro-4-
methyl-6-phenylpyrimidine, with a focus on its utility for researchers in medicinal chemistry
and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of 2-Chloro-4-methyl-6-phenylpyrimidine are
crucial for its handling, characterization, and use in synthesis. Key identifiers and properties are
summarized below.
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Property Value Source
CAS Number 32785-40-3 [1]
Molecular Formula C11H9oCIN2 [1]
Molecular Weight 204.66 g/mol [1]
Canonical SMILES Cclcc(-c2ccecc2)ne(nl)Cl [1]

INChl=1S/C11H9CIN2/c1-8-7-

InChl 10(14-11(12)13-8)9-5-3-2-4-6-  [1]
9/h2-7H,1H3
XLNXAKAMPPMGDS-

InChliKey [1]

UHFFFAOYSA-N

Molecular Structure

The structure of 2-Chloro-4-methyl-6-phenylpyrimidine consists of a central pyrimidine ring
substituted at positions 2, 4, and 6. The chlorine atom at the C2 position is the primary site of
reactivity for nucleophilic substitution. The methyl group at C4 and the phenyl group at C6
provide steric and electronic features that can be exploited in molecular design.

Caption: Molecular structure of 2-Chloro-4-methyl-6-phenylpyrimidine.

Synthesis and Manufacturing

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dielectrophile
with a C-N-C or N-C-N synthon. For 2-Chloro-4-methyl-6-phenylpyrimidine, a common and
logical approach involves the cyclocondensation of benzoylacetone (a 1,3-dicarbonyl
compound) with urea, followed by chlorination of the resulting pyrimidinone intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

e To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol),
add benzoylacetone (1 equivalent) and urea (1.2 equivalents).
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» Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into ice-cold water.

» Acidify the agueous solution with dilute hydrochloric acid (HCI) to a pH of ~6 to precipitate
the product.

« Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methyl-6-
phenylpyrimidin-2(1H)-one.

Step 2: Chlorination to 2-Chloro-4-methyl-6-phenylpyrimidine

Suspend the 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent) in phosphorus oxychloride
(POCI3) (5-10 equivalents).

o Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

o Heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-
ventilated fume hood.

 After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to
guench the excess POCls.

» Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution)
until it is slightly alkaline.

o Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0Oa),
and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford pure 2-Chloro-4-
methyl-6-phenylpyrimidine.

Caption: General synthetic workflow for 2-Chloro-4-methyl-6-phenylpyrimidine.
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Chemical Reactivity and Derivatization

The reactivity of 2-Chloro-4-methyl-6-phenylpyrimidine is dominated by the chlorine atom at
the C2 position. The pyrimidine ring is an electron-deficient system, which makes the carbon
atoms attached to the electronegative nitrogen atoms (especially C2, C4, and C6) susceptible
to nucleophilic attack.[2] The chlorine atom is an excellent leaving group, facilitating
nucleophilic aromatic substitution (SnAr) reactions.

This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of
nucleophiles can be used to displace the chloride, leading to a diverse library of 2-substituted
pyrimidine derivatives.

Key Reactions:

e Amination: Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives)
yields 2-aminopyrimidine compounds. This is one of the most common transformations in
drug discovery for creating scaffolds like kinase inhibitors.[3]

o Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides
results in the formation of 2-alkoxy or 2-aryloxypyrimidines.

¢ Thiolation: Reaction with thiols or thiolates produces 2-thioether derivatives.

e Cross-Coupling Reactions: While less common than for bromo- or iodo-analogs, the chloro-
substituent can participate in palladium-catalyzed cross-coupling reactions like Suzuki or
Buchwald-Hartwig amination under specific, often more forcing, conditions.[4]
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Caption: Key reactivity pathways for 2-Chloro-4-methyl-6-phenylpyrimidine.

Applications in Research and Drug Discovery

The substituted pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability
to form hydrogen bonds and engage in various interactions with biological targets. 2-Chloro-4-
methyl-6-phenylpyrimidine serves as a key starting material for compounds targeting a range
of diseases.

» Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a
"hinge-binder" in the ATP-binding pocket of kinases. The synthesis of such compounds often
involves the reaction of a 2-chloropyrimidine intermediate with an appropriate amine. For
example, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a substituted 2-
aminopyrimidine moiety, demonstrating the importance of this structural class in oncology.[3]

o Antifungal Agents: Phenylpyrimidine derivatives have been investigated as novel antifungal
agents that target enzymes like lanosterol 14a-demethylase (CYP51), a key enzyme in
ergosterol biosynthesis.[5] The ability to easily modify the 2-position of the pyrimidine ring
allows for the optimization of activity and pharmacokinetic properties.

e Anti-cancer Agents: Various substituted phenylpyrimidines have been synthesized and
evaluated for their anti-cancer properties. These compounds can overcome multidrug
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resistance and have shown efficacy in xenograft models.[6] 2-Chloro-4-methyl-6-
phenylpyrimidine is an ideal precursor for generating libraries of such compounds for
structure-activity relationship (SAR) studies.

The strategic placement of the chloro, methyl, and phenyl groups provides a framework that
can be systematically elaborated to probe the binding pockets of enzymes and receptors,
making this compound a valuable tool for lead generation and optimization in drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580781?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

